molecular formula C6H4ClNO2 B6204020 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 692057-07-1

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B6204020
CAS No.: 692057-07-1
M. Wt: 157.55 g/mol
InChI Key: ITEXNDRPLZKDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . This compound features a pyridine ring fused with a dioxole ring and a chlorine atom at the 6th position. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine can be achieved through various methods. One efficient synthetic route involves a one-pot three-component reaction. This method includes reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This approach is favored due to its simplicity, broad substrate scope, and high yield of products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The dioxole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, stabilizing its interactions and exhibiting good thermodynamic behavior . This interaction helps modulate neuronal activity and prevent seizures.

Comparison with Similar Compounds

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine can be compared with other similar compounds, such as:

    2H-[1,3]dioxolo[4,5-b]pyridine: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    6-bromo-2H-[1,3]dioxolo[4,5-b]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.

    6-fluoro-2H-[1,3]dioxolo[4,5-b]pyridine: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

692057-07-1

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-chloro-[1,3]dioxolo[4,5-b]pyridine

InChI

InChI=1S/C6H4ClNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2

InChI Key

ITEXNDRPLZKDTR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.